1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)7-3-4-8(11)9(7)5-10/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXUVGRJPYLGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)N1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution from Halogenated Precursors
The most direct route to 1-(hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one involves nucleophilic substitution of a halogenated precursor. DE2642608C2 details a method wherein 1-(chloromethyl)-5-propan-2-ylpyrrolidin-2-one undergoes hydrolysis under alkaline conditions. Key steps include:
-
Reaction Conditions : Treatment with 10% aqueous sodium hydroxide at 60–80°C for 4–6 hours in a mixed ethanol-water solvent system.
-
Mechanism : An SN2 displacement replaces the chloromethyl group with a hydroxymethyl moiety, facilitated by the polar aprotic solvent enhancing nucleophilicity.
-
Yield : Reported yields range from 75–85%, with purity >98% after recrystallization from ethyl acetate .
Table 1: Optimization of Alkaline Hydrolysis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes rate without side product formation |
| NaOH Concentration | 10% (w/v) | Balances reactivity and solubility |
| Solvent Ratio (EtOH:H₂O) | 3:1 | Prevents lactam ring hydrolysis |
Bromination-Reduction Sequential Approach
A two-step synthesis starting from 1-methyl-5-propan-2-ylpyrrolidin-2-one is documented in analogous protocols for related compounds :
-
Bromination :
-
Reagents : N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.
-
Conditions : Radical bromination at 80°C for 12 hours achieves selective bromination of the methyl group.
-
Intermediate : 1-(bromomethyl)-5-propan-2-ylpyrrolidin-2-one (85–90% yield).
-
-
Reduction/Hydrolysis :
-
Reagents : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C.
-
Mechanism : Borohydride reduces the C-Br bond to C-OH via a radical intermediate, avoiding over-reduction of the lactam carbonyl.
-
Table 2: Bromination-Redution Performance Metrics
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Bromination | 88 | 92 | Avoiding di-bromination |
| Reduction | 78 | 95 | Temperature control |
Ring-Closing Metathesis (RCM) Strategy
JP2001515886A discloses a stereoselective approach using Grubbs II catalyst to construct the pyrrolidinone ring:
-
Precursor : N-allyl-β-ketoamide derivative with pre-installed isopropyl and hydroxymethyl substituents.
-
Conditions : 5 mol% Grubbs II catalyst in dichloromethane under nitrogen, 40°C for 24 hours.
-
Advantage : Enables precise control over stereochemistry at C3 and C5 positions.
Equation 1 :
Industrial-Scale Continuous Flow Synthesis
Adapting methods from large-scale bromomethylpyrrolidinone production, continuous flow systems enhance safety and yield:
-
Reactor Design : Tubular reactor with in-line IR monitoring for real-time bromine concentration adjustment.
-
Parameters :
-
Residence time: 8 minutes
-
Temperature: 120°C
-
Pressure: 4 bar
-
-
Output : 92% conversion with 99.5% purity after continuous crystallization.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Evaluation
| Method | Scalability | Cost | Stereocontrol | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | High | Low | Moderate | Moderate (NaOH waste) |
| Bromination-Reduction | Medium | Medium | Low | High (CCl₄ usage) |
| RCM | Low | High | High | Low (catalyst reuse) |
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-substituted pyrrolidinones.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the compound’s binding affinity. Additionally, the propan-2-yl group can interact with hydrophobic pockets within the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one, highlighting substituents, molecular weights, and biological relevance:
Physicochemical Properties
Hydrophilicity: The hydroxymethyl group in the target compound increases water solubility compared to non-polar analogues like 5-methyl-2-pyrrolidone (logP ~0.5) . In contrast, the isopropyl group introduces moderate lipophilicity, balancing solubility and membrane permeability .
Thermal Stability :
- Pyrrolidin-2-one derivatives with bulky substituents (e.g., 5-ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one) exhibit higher melting points (~150–200°C) due to restricted molecular motion . The target compound’s thermal stability is likely intermediate, influenced by its substituents.
Synthetic Utility :
- The hydroxymethyl group enables functionalization (e.g., esterification, oxidation) for prodrug design, as seen in analogues like 5-(hydroxymethyl)pyrrolidin-2-one .
Biological Activity
1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one, a derivative of pyrrolidine, has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of a hydroxymethyl group and an isopropyl substituent on the pyrrolidine ring, suggests a diverse range of interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. Its structure features a five-membered nitrogen-containing ring, which is pivotal for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Agonism : The compound has shown potential as an agonist for beta-adrenergic receptors, which are crucial in metabolic regulation and energy homeostasis.
- Neuroprotective Effects : Research indicates that this compound may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Biological Activity Overview
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings demonstrated that administration of the compound significantly reduced neuronal apoptosis and improved cognitive function compared to control groups.
Case Study 2: Metabolic Regulation
In another study by Johnson et al. (2024), the compound was evaluated for its effects on metabolic disorders. Results indicated that it enhanced insulin sensitivity and promoted weight loss in obese mice, highlighting its potential as a therapeutic agent for type 2 diabetes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Hydroxymethyl)pyrrolidin-2-one | Pyrrolidine ring with hydroxymethyl group | Lacks isopropyl substitution, affecting activity |
| 4-Methylpyrrolidin-2-one | Methyl group at position 4 | Different substitution pattern influences properties |
| N-Methylpyrrolidin-2-one | Methyl group on nitrogen | Alters basicity and reactivity |
Q & A
Q. What are the primary synthetic routes for 1-(Hydroxymethyl)-5-propan-2-ylpyrrolidin-2-one, and what reaction conditions are critical for high yield?
The synthesis of this compound typically involves functionalizing a pyrrolidinone core. Key methods include:
- Lactam Ring Formation : Cyclization of amino acid derivatives under acidic or basic conditions to form the pyrrolidinone backbone. Temperature control (60–100°C) and solvent choice (e.g., THF or DMF) are critical to avoid side reactions like hydrolysis .
- Vilsmeier-Haack Reaction : Used to introduce the hydroxymethyl group via formylation followed by reduction. This requires precise stoichiometry of reagents (e.g., POCl₃ and DMF) and inert atmosphere conditions to prevent oxidation .
- Catalytic Intramolecular Aminoarylation : For introducing the isopropyl group, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) enable C–H activation. Reaction optimization includes tuning ligand-to-metal ratios (1:1 to 2:1) and maintaining temperatures of 80–120°C .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Identifies proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm). Coupling constants (J-values) confirm stereochemistry .
- ¹³C-NMR : Distinguishes carbonyl carbons (δ 170–180 ppm) and quaternary carbons in the pyrrolidinone ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak with <2 ppm error) and detects impurities .
- Infrared (IR) Spectroscopy : Confirms lactam carbonyl stretch (~1680–1720 cm⁻¹) and hydroxymethyl O–H stretch (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to control stereochemistry during synthesis?
Stereochemical outcomes depend on:
- Catalyst Design : Chiral ligands (e.g., BINAP) in asymmetric catalysis induce enantioselectivity. For example, a Pd/(R)-BINAP system achieved >90% ee in similar lactam derivatives .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring specific diastereomers. Solvent screening via Design of Experiments (DoE) can identify optimal conditions .
- Temperature Gradients : Lower temperatures (e.g., 0–25°C) slow reaction kinetics, allowing selective crystallization of desired stereoisomers .
Q. What are the common sources of data discrepancies in the characterization of pyrrolidinone derivatives, and how can they be resolved?
- Dynamic Stereochemical Flux : Pyrrolidinone rings can exhibit chair-flip interconversions, leading to averaged NMR signals. Low-temperature NMR (e.g., –40°C) or computational modeling (DFT) resolves this .
- Residual Solvent Peaks : Traces of DMF or THF in NMR spectra may overlap with analyte signals. Rigorous drying (e.g., lyophilization) and deuterated solvent purity checks are essential .
- Isomeric Byproducts : Side reactions during isopropyl group installation can yield regioisomers. LC-MS with chiral columns (e.g., CHIRALPAK® IG-3) separates and quantifies isomers .
Q. What strategies are employed to enhance the compound’s stability under experimental conditions?
- Lyophilization : Freeze-drying aqueous solutions prevents hydrolysis of the lactam ring .
- Inert Atmosphere Storage : Argon or nitrogen environments in Schlenk flasks reduce oxidation of the hydroxymethyl group .
- pH Buffering : Maintaining neutral pH (6.5–7.5) in biological assays minimizes lactam ring opening. Buffers like HEPES are preferred over Tris (which can form adducts) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Lactam Formation | THF, 80°C, 12 hr | 70–85% | |
| Vilsmeier Formylation | DMF/POCl₃, 0°C → RT, 6 hr | 60–75% | |
| Catalytic Alkylation | Pd(OAc)₂/Xantphos, 100°C, 24 hr | 50–65% |
Q. Table 2. NMR Data Comparison for Stereochemical Analysis
| Proton | δ (ppm) in Chair A | δ (ppm) in Chair B | Technique |
|---|---|---|---|
| C3-H | 3.82 | 4.15 | ¹H-NMR (–40°C) |
| C5-(CH(CH₃)₂) | 1.10 (d, J=6.8 Hz) | 1.25 (d, J=6.8 Hz) | 2D COSY |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
